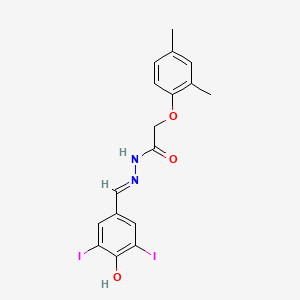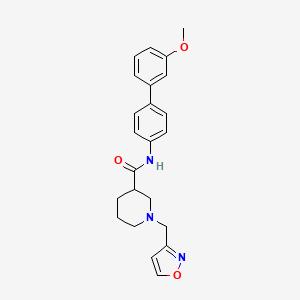![molecular formula C18H27FN2O B6074719 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6074719.png)
2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol, also known as F13714, is a compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters, such as serotonin and dopamine, in the central nervous system.
Biochemical and Physiological Effects:
2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol has been shown to have significant effects on the levels of various biochemical markers in the body. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde, and increase the levels of antioxidant enzymes, such as superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol in laboratory experiments is its high potency and selectivity. This allows for precise and accurate measurements of its effects on various biological systems. However, one limitation of using 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol is its relatively short half-life, which may require frequent dosing in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of chronic pain and inflammation-related disorders, such as rheumatoid arthritis and osteoarthritis. Another area of interest is its potential use as an adjuvant therapy in the treatment of certain types of cancer, such as breast cancer and prostate cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol and to identify any potential side effects or toxicity concerns.
Méthodes De Synthèse
The synthesis of 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol involves the reaction of 4-fluorobenzylpiperazine with cyclopentylmagnesium bromide, followed by reduction with sodium borohydride. This method has been reported to yield the desired compound in good yield and purity.
Applications De Recherche Scientifique
2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders.
Propriétés
IUPAC Name |
2-[1-cyclopentyl-4-[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O/c19-16-7-5-15(6-8-16)13-20-10-11-21(17-3-1-2-4-17)18(14-20)9-12-22/h5-8,17-18,22H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXOHCBHBPSQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-imidazol-2-ylmethyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6074636.png)

![5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B6074652.png)
![2-amino-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074658.png)

![1-(4-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6074667.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6074668.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6074672.png)
![N-isopropyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6074678.png)

![1-methyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-2-piperidinecarboxamide](/img/structure/B6074691.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6074699.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide](/img/structure/B6074716.png)
![3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B6074722.png)